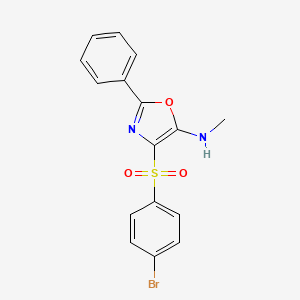

4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine

Description

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c1-18-15-16(19-14(22-15)11-5-3-2-4-6-11)23(20,21)13-9-7-12(17)8-10-13/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWAUBWNJZMADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor using bromine or a brominating agent under controlled conditions.

Sulfonylation: The bromophenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine to form the bromophenylsulfonyl intermediate.

Oxazole Ring Formation: The final step involves the cyclization of the bromophenylsulfonyl intermediate with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, potentially leading to the formation of sulfoxides or sulfones.

Cyclization and Ring-Opening: The oxazole ring can undergo cyclization or ring-opening reactions under specific conditions, leading to the formation of different heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

Cyclization and Ring-Opening: Acidic or basic conditions, along with suitable catalysts, are often employed for cyclization and ring-opening reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides or sulfones.

Scientific Research Applications

4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups can interact with biological macromolecules such as proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

Compound A : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (CAS: 862794-91-0)

- Key Differences :

- Halogen: Chlorine (Cl) replaces bromine (Br) at the para position of the sulfonyl-linked phenyl ring.

- Substituent: A 4-fluorophenyl group replaces the N-methylamine, and a furyl group substitutes the 2-phenyl.

Compound B : 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 338956-70-0)

- Key Differences :

- Core Heterocycle: Oxadiazole replaces oxazole.

- Substituents: Benzyloxy and ethoxy groups introduce additional steric hindrance.

- Impact :

Analogues with Modified Sulfur Functionalities

Compound C : 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

- Key Differences :

- Sulfanyl (S–) replaces sulfonyl (SO₂–), and a dioxane ring is present.

- Impact :

Compound D : N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine

- Key Differences :

- Isoxazole core replaces oxazole, and a sulfamoyl group is absent.

- Impact :

Research Findings

- Electronic Effects : Sulfonyl groups in the target compound and Compound A enhance electrophilicity at the oxazole ring, favoring nucleophilic substitutions compared to sulfanyl-containing analogues like Compound C .

Biological Activity

4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine is a synthetic organic compound belonging to the oxazole derivative class. Its unique chemical structure, characterized by a bromophenyl group, a sulfonyl group, and an oxazole moiety, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 393.3 g/mol. The structural features include:

- Bromophenyl Group : Enhances lipophilicity and may contribute to biological activity.

- Sulfonyl Group : Known for its role in enhancing solubility and reactivity.

- Oxazole Ring : A heterocyclic structure often associated with biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that oxazole derivatives can inhibit bacterial growth effectively. The presence of the bromine atom in the structure may enhance this activity due to its electron-withdrawing nature .

- Antifungal Properties : Similar derivatives have been evaluated for antifungal activity, suggesting potential efficacy in treating fungal infections .

Anticancer Potential

The anticancer properties of related oxazole compounds have been documented extensively:

- Mechanisms of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell proliferation .

- Case Studies : In vitro studies have reported that certain oxazole derivatives can inhibit tumor growth in cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .

Table 1: Summary of Biological Activities of Related Compounds

Detailed Research Findings

- Antimicrobial Study : A study conducted on structurally similar oxazole compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar effects .

- Anticancer Mechanism : Research on other oxazole derivatives indicated their potential to inhibit cancer cell proliferation through the modulation of apoptosis-related proteins . These findings suggest that further investigation into the specific pathways affected by this compound is warranted.

- Toxicity Assessment : Preliminary toxicity studies on related compounds showed moderate toxicity levels, indicating the need for careful evaluation in therapeutic contexts .

Q & A

Basic Research Question

- FT-IR : Identifies sulfonyl (S=O stretching at 1326–1158 cm) and oxazole (C=N at 1597 cm) groups .

- X-ray Crystallography : Provides bond lengths/angles (e.g., S–O bonds ≈1.43 Å) and confirms stereoelectronic effects of the bromophenyl group .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 443.01) .

How can researchers address contradictory data in biological activity studies?

Advanced Research Question

Conflicting results (e.g., variable IC values in enzyme assays) may arise from:

- Solubility Issues : Use DMSO stocks with <0.1% final concentration to avoid aggregation .

- Assay Conditions : Standardize buffer pH and ionic strength (e.g., Tris-HCl, pH 7.4) to ensure consistent protein-ligand interactions .

- Control Experiments : Include positive controls (e.g., known CRF1 receptor antagonists) to validate assay sensitivity .

What strategies optimize the compound’s selectivity for target enzymes or receptors?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., replacing bromine with chlorine) to reduce off-target binding .

- Docking Studies : Use software like AutoDock Vina to predict binding modes with CRF1 receptors, focusing on hydrophobic pockets accommodating the sulfonyl group .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to prioritize derivatives with longer half-lives .

How does the oxazole ring contribute to the compound’s stability under physiological conditions?

Basic Research Question

The oxazole core enhances stability via:

- Resistance to Hydrolysis : The aromatic heterocycle is less prone to ring-opening compared to furan or pyrrole .

- Thermal Stability : DSC analysis shows no decomposition below 200°C, making it suitable for high-temperature reactions .

Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

- Byproduct Formation : Optimize stoichiometry of sulfonylation reagents to minimize disubstituted byproducts .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for gram-scale batches .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints dynamically .

How can computational modeling guide the design of derivatives with improved bioactivity?

Advanced Research Question

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with inhibitory potency against COX-2 .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., with GROMACS) to identify critical hydrogen bonds between the sulfonyl group and Arg120 in CRF1 .

What analytical methods quantify trace impurities in bulk samples?

Basic Research Question

- GC-MS : Detects residual solvents (e.g., DMF) at ppm levels .

- HPLC-UV/Vis : Quantifies hydrolyzed byproducts (e.g., sulfonic acid derivatives) using a C18 column and 0.1% TFA mobile phase .

How does the compound’s logP affect its membrane permeability in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.